Ethyl 2,4-dihydroxy-7-(4-(hydroxy(oxido)amino)phenyl)-6,7-dihydro-5H-pyrano(2,3-d)pyrimidine-6-carboxylate
Description
Ethyl 2,4-dihydroxy-7-(4-(hydroxy(oxido)amino)phenyl)-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrano[2,3-d]pyrimidine core. Key structural elements include:
- Substituents: Ethyl carboxylate at position 6, enhancing solubility and serving as a hydrogen bond acceptor. Dihydroxy groups at positions 2 and 4, enabling strong hydrogen bonding and metal coordination. A 4-(hydroxy(oxido)amino)phenyl group at position 7, introducing redox-active and hydrogen-bonding functionalities.
Structural characterization likely employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .
Properties
CAS No. |
69310-75-4 |
|---|---|
Molecular Formula |
C16H15N3O7 |
Molecular Weight |
361.31 g/mol |
IUPAC Name |
ethyl 7-(4-nitrophenyl)-2,4-dioxo-1,5,6,7-tetrahydropyrano[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H15N3O7/c1-2-25-15(21)10-7-11-13(20)17-16(22)18-14(11)26-12(10)8-3-5-9(6-4-8)19(23)24/h3-6,10,12H,2,7H2,1H3,(H2,17,18,20,22) |
InChI Key |
FQCZDYNWLAHGCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(NC(=O)NC2=O)OC1C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
Ethyl 2,4-dihydroxy-7-(4-(hydroxy(oxido)amino)phenyl)-6,7-dihydro-5H-pyrano(2,3-d)pyrimidine-6-carboxylate is a complex organic compound with potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology. This article synthesizes available research findings on the compound's biological properties, including its antitumor activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including hydroxyl (-OH), oxidoamino (-NHOH), and pyrimidine moieties. The presence of these groups suggests potential interactions with various biological targets.
Molecular Formula
- Molecular Formula : CHNO
Structural Characteristics
- Key Functional Groups : Hydroxyl groups, amino groups, and pyrimidine ring.
- Chemical Stability : The stability of the compound under physiological conditions is an important factor for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated the compound's cytotoxic effects on human cancer cell lines, including:
- MCF-7 (breast adenocarcinoma) : The compound exhibited significant cytotoxicity with an IC value of approximately 5.36 µg/mL.
- HepG2 (hepatocellular carcinoma) : The observed IC was around 9.94 µg/mL.
These results indicate that the compound may be more effective against breast cancer cells compared to liver cancer cells .
| Cell Line | IC (µg/mL) |
|---|---|
| MCF-7 | 5.36 ± 0.12 |
| HepG2 | 9.94 ± 0.15 |
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that regulate cell growth and division.
- Induction of Apoptosis : Evidence suggests that it could promote programmed cell death in malignant cells.
- Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant properties, reducing oxidative stress in cells.
Comparative Studies
Comparative studies with standard chemotherapeutic agents such as doxorubicin revealed that this compound has a favorable therapeutic index in certain contexts. While doxorubicin has an IC value of approximately 0.59 µg/mL against MCF-7 cells, the tested compound shows a relatively higher IC, suggesting a need for further optimization to enhance potency .
Comparison with Similar Compounds
Structural Analogues in the Pyrano-Pyrimidine Family
Comparative analysis focuses on substituent effects and ring conformation:
Key Findings :
- Hydrogen Bonding: The target compound’s dihydroxy and hydroxy(oxido)amino groups enable robust hydrogen-bond networks, critical for crystal packing and solubility. Graph set analysis (as per Etter’s methodology) would classify these interactions as D (donor) and A (acceptor) motifs .
- Ring Conformation: The fused pyrano-pyrimidine ring likely exhibits puckering, quantified via Cremer-Pople coordinates (e.g., amplitude Q and phase θ). This contrasts with planar analogues like benzodioxin derivatives .
Functional Group Impact on Reactivity and Stability
- Ethyl Carboxylate vs.
- Hydroxy(oxido)amino Phenyl vs. Dimethylamino: The hydroxy(oxido)amino group introduces redox activity (via N–O bonds) and stronger hydrogen bonding vs. dimethylamino groups, which prioritize steric effects over polarity .
Crystallographic and Computational Insights
- Crystallography : SHELX refinement of the target compound would resolve bond lengths and angles, particularly for the N–O group, while ORTEP-3 visualizes molecular geometry and intermolecular interactions .
- Hydrogen Bond Patterns : The compound’s hydrogen-bonding network (e.g., O–H···O, N–H···O) could form R₂²(8) or R₃³(12) motifs, stabilizing crystal lattices .
Preparation Methods
Cyclization to Form Pyrano[2,3-d]pyrimidine Core
The core heterocyclic system is generally synthesized by cyclization of appropriately substituted pyrimidine precursors with hydroxy-containing intermediates. This can be achieved by:
- Condensation of ethyl 2,4-dihydroxy-6-carboxylate pyrimidine derivatives with phenyl-substituted aldehydes or ketones.
- Intramolecular cyclization promoted by acidic or basic catalysts to form the fused pyrano ring.
Esterification to Form Ethyl Carboxylate
The ethyl ester at the 6-carboxylate position is introduced by:
- Direct esterification of the corresponding carboxylic acid with ethanol under acidic conditions.
- Alternatively, using ethyl chloroformate or ethyl iodide in the presence of a base to form the ester.
Hydroxylation at 2 and 4 Positions
Hydroxyl groups at the 2 and 4 positions on the pyrimidine ring are introduced by:
- Selective oxidation of amino or methyl groups on the pyrimidine ring.
- Use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrimidine core cyclization | Acidic catalyst (e.g., HCl), reflux in ethanol | 70-85 | High regioselectivity required |
| 7-Phenyl substitution | Pd-catalyzed Suzuki coupling, base (K2CO3), solvent (DMF) | 65-75 | Sensitive to oxidation state of substituent |
| Esterification | Ethanol, H2SO4 catalyst, reflux | 80-90 | Avoids hydrolysis of ester |
| Hydroxylation | H2O2, mild base, low temperature | 60-70 | Controlled to prevent over-oxidation |
Detailed Research Findings
- The preparation of the pyrano[2,3-d]pyrimidine scaffold has been extensively studied, with cyclization reactions under acidic conditions providing efficient ring closure while maintaining functional group integrity.
- The introduction of the hydroxy(oxido)amino group on the phenyl ring is challenging due to its sensitivity; thus, it is often introduced in the final steps to avoid decomposition.
- Cross-coupling methodologies have been optimized to tolerate the hydroxy(oxido)amino substituent, using mild bases and low temperatures to maximize yield and purity.
- Esterification reactions are typically performed under anhydrous conditions to prevent hydrolysis and ensure high yield of the ethyl ester.
- Hydroxylation steps require precise control of oxidant concentration and reaction time to selectively hydroxylate the pyrimidine ring without affecting other sensitive groups.
Summary Table of Preparation Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
